molecular formula C11H13ClN2O B1355095 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride CAS No. 5272-57-1

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

Cat. No. B1355095
CAS RN: 5272-57-1
M. Wt: 224.68 g/mol
InChI Key: YPMLMINSSLRAGP-UHFFFAOYSA-N
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Description

“1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is a chemical compound1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied2. However, the specific synthesis process for “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques3. However, the specific molecular structure of “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” is not readily available in the sources I found.



Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions45. However, the specific chemical reactions involving “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be analyzed using various techniques58. However, the specific physical and chemical properties of “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.


Scientific Research Applications

Synthesis and Reactions in Azole Chemistry 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is used in azole chemistry for synthesizing various imidazole derivatives. For instance, its synthesis and reactions have been studied, showing its potential in creating 2-cyanoimidazoles and other derivatives through various reactions such as deoxygenation and chlorination (Ferguson & Schofield, 1975).

Directed Lithiation in Organic Synthesis The compound plays a role in the synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation. This process involves deoxygenating and deprotonating 1-benzyl-2-(hydroxymethyl)imidazole to produce various substituted imidazoles, which are useful in organic synthesis (Eriksen et al., 1998).

Palladium-Catalyzed Cyclization In palladium-catalyzed cyclization, 1-benzyl-2-(hydroxymethyl)imidazole is used to create 1-benzyl-4-methylimidazoles with various substituents. This method provides access to amino acid mimetics with a C-terminal imidazole, demonstrating its utility in synthesizing bioactive molecules (Zaman, Mitsuru, & Abell, 2005).

Formation of Polymer Membranes This compound is also significant in the synthesis of thermoresponsive copolymers. For example, its copolymerization with N-vinylimidazole results in copolymers with upper critical solution temperature (UCST)-type transitions in water, which are important for various industrial applications (Meiswinkel & Ritter, 2013).

Inhibitor Studies in Corrosion Science In corrosion science, 1-benzylimidazole, a related compound, has been studied for its corrosion inhibitive performance on steel in acidic solutions, indicating the potential use of similar imidazole derivatives in protecting metals from corrosion (Ismail et al., 2019).

Safety And Hazards

The safety and hazards associated with imidazole derivatives can vary widely depending on their specific structure91011. However, the specific safety and hazards of “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.


Future Directions

Imidazole derivatives have been the subject of extensive research due to their wide range of biological activities12. However, the specific future directions for research on “1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride” are not readily available in the sources I found.


properties

IUPAC Name

(1-benzylimidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMLMINSSLRAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

CAS RN

5272-57-1
Record name NSC151037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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